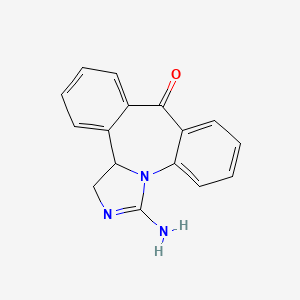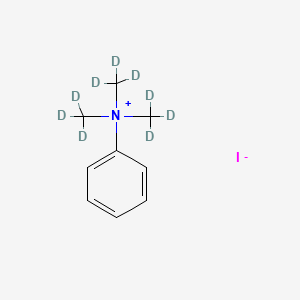
Chlorhydrate d'épinastine 9-oxo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine . It has a CAS number of 141342-69-0 . The molecular weight is 263.29, and the molecular formula is C16H13N3O .
Molecular Structure Analysis
The molecular structure of 9-Oxo Epinastine Hydrochloride is represented by the formula C16H13N3O . It’s also known as 3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride .- It prevents the release of proinflammatory chemical mediators from the blood vessel to halt the progression of the allergic response .
Physical And Chemical Properties Analysis
9-Oxo Epinastine Hydrochloride is a pale yellow solid . It has a molecular weight of 263.29 + 36.46 . The melting point is greater than 231°C . It is stored at -20°C in a freezer, under an inert atmosphere .Applications De Recherche Scientifique
Traitement de la conjonctivite allergique
Le chlorhydrate d'épinastine a été étudié pour une utilisation dans des lentilles de contact souples journalières afin de traiter la conjonctivite allergique. Cette application vise à pallier les limites des gouttes oculaires en offrant une libération soutenue du médicament directement à la surface de l'œil .
Études pharmacocinétiques
Des études pharmacocinétiques (PK) ont été menées avec le chlorhydrate d'épinastine afin de comprendre son comportement dans l'organisme après administration orale. Ces études sont cruciales pour déterminer la posologie et l'efficacité du médicament .
Étalonnage des instruments en chromatographie d'échange d'ions
Le chlorhydrate d'épinastine est utilisé comme étalon dans les applications de chromatographie d'échange d'ions (IC). Ceci est important pour l'analyse environnementale ou alimentaire et le contrôle de la qualité, assurant des mesures précises et fiables .
Mécanisme D'action
Target of Action
9-Oxo Epinastine Hydrochloride primarily targets H1 and H2 histamine receptors . These receptors play a crucial role in mediating allergic responses. The compound also has an affinity for the alpha 1, alpha 2, and the 5-HT2 receptors .
Mode of Action
The compound exhibits a multi-action effect that inhibits the allergic response in three ways :
Biochemical Pathways
The biochemical pathways affected by 9-Oxo Epinastine Hydrochloride are primarily those involved in the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively disrupts the biochemical pathways that lead to allergic symptoms .
Pharmacokinetics
The pharmacokinetics of 9-Oxo Epinastine Hydrochloride involve low systemic absorption following topical application . Less than 10% of the compound is metabolized, and it is excreted via urine (55%) and feces (30%) . The onset of action is within 3-5 minutes, and the duration of action lasts for 8 hours . The elimination half-life is approximately 12 hours .
Result of Action
The result of the action of 9-Oxo Epinastine Hydrochloride is the prevention of itching associated with allergic conjunctivitis . By inhibiting the allergic response at multiple stages, the compound effectively reduces the symptoms of allergic reactions.
Action Environment
The action of 9-Oxo Epinastine Hydrochloride can be influenced by environmental factors such as the presence of food. For instance, an absorption lag time is apparent in fed subjects . .
Analyse Biochimique
Biochemical Properties
It is known that Epinastine, from which 9-Oxo Epinastine Hydrochloride is derived, has a multi-action effect that inhibits the allergic response in three ways . It stabilizes mast cells by preventing mast cell degranulation to control the allergic response, prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response .
Cellular Effects
Epinastine is used for the prevention of itching associated with allergic conjunctivitis . It is likely that 9-Oxo Epinastine Hydrochloride may have similar effects.
Molecular Mechanism
Epinastine is a topically active, direct H1-receptor antagonist and an inhibitor of the release of histamine from the mast cell . It is possible that 9-Oxo Epinastine Hydrochloride may have similar mechanisms of action.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Oxo Epinastine Hydrochloride involves the conversion of Epinastine Hydrochloride to 9-Oxo Epinastine Hydrochloride through a series of reactions.", "Starting Materials": [ "Epinastine Hydrochloride", "Sodium hydroxide (NaOH)", "Potassium permanganate (KMnO4)", "Hydrochloric acid (HCl)", "Sodium bisulfite (NaHSO3)", "Sodium chloride (NaCl)", "Diethyl ether (C4H10O)", "Water (H2O)" ], "Reaction": [ "Step 1: Epinastine Hydrochloride is reacted with sodium hydroxide (NaOH) to form Epinastine.", "Step 2: Epinastine is then oxidized with potassium permanganate (KMnO4) in the presence of hydrochloric acid (HCl) to form 9-Oxo Epinastine.", "Step 3: The 9-Oxo Epinastine is then treated with sodium bisulfite (NaHSO3) to reduce the ketone group to an alcohol group, forming 9-Oxo Epinastine Hydrochloride.", "Step 4: The product is then washed with water (H2O) and extracted with diethyl ether (C4H10O) to obtain the final product, 9-Oxo Epinastine Hydrochloride." ] } | |
Numéro CAS |
141342-69-0 |
Formule moléculaire |
C16H14ClN3O |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O.ClH/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16;/h1-8,14H,9H2,(H2,17,18);1H |
Clé InChI |
VJODZVLWBJGRAS-UHFFFAOYSA-N |
SMILES |
C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N |
SMILES canonique |
C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N.Cl |
Synonymes |
3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride; _x000B_WAL 1725CL; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)








